2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene
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Overview
Description
2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene is a complex organic compound with the molecular formula C14H6F6N2O4S. This compound is known for its unique structural features, including the presence of nitro and trifluoromethyl groups, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, along with temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity due to the presence of nitro and trifluoromethyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding and electron-withdrawing effects, which influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-nitro-4-(trifluoromethyl)benzonitrile
- 2-nitro-4-(trifluoromethyl)phenol
Uniqueness
2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups on the same aromatic ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various chemical transformations and applications .
Properties
CAS No. |
365-55-9 |
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Molecular Formula |
C14H6F6N2O4S |
Molecular Weight |
412.27 g/mol |
IUPAC Name |
2-nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H6F6N2O4S/c15-13(16,17)7-1-3-11(9(5-7)21(23)24)27-12-4-2-8(14(18,19)20)6-10(12)22(25)26/h1-6H |
InChI Key |
JZOKZEROYRPYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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